molecular formula C17H13N3O3S B300707 2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide

2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide

Katalognummer B300707
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: QKNTVRKYLLTMDH-UVTDQMKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide, also known as PTM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PTM has been extensively studied for its ability to inhibit the activity of various enzymes, making it a promising candidate for the development of new drugs. In

Wirkmechanismus

2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide exerts its inhibitory effects on enzymes through the formation of a covalent bond with the active site of the enzyme. This covalent bond disrupts the normal activity of the enzyme, leading to a decrease in the production of inflammatory mediators, reactive oxygen species, and other molecules involved in the pathogenesis of diseases.
Biochemical and Physiological Effects
2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to have anti-inflammatory, antioxidant, and anticancer effects in various in vitro and in vivo studies. 2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to decrease the production of inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in macrophages and other immune cells. 2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines.

Vorteile Und Einschränkungen Für Laborexperimente

2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide has several advantages for lab experiments, including its high yield and purity, as well as its ability to inhibit the activity of multiple enzymes involved in the pathogenesis of diseases. However, 2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide also has some limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.

Zukünftige Richtungen

There are several future directions for research on 2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide, including the development of new 2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide derivatives with improved efficacy and safety profiles, the evaluation of the pharmacokinetics and pharmacodynamics of 2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide in animal models and humans, and the investigation of the potential synergistic effects of 2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide with other drugs or natural compounds. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory, antioxidant, and anticancer effects of 2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide, as well as its potential applications in other fields of medicine.

Synthesemethoden

2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide is synthesized through a multi-step process that involves the condensation of 2-pyridinecarboxaldehyde with thiosemicarbazide, followed by reaction with phenylacetyl chloride. The resulting product is purified through recrystallization to obtain 2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide in high yield and purity.

Wissenschaftliche Forschungsanwendungen

2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. 2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO), which are involved in the pathogenesis of these diseases.

Eigenschaften

Produktname

2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-phenylacetamide

Molekularformel

C17H13N3O3S

Molekulargewicht

339.4 g/mol

IUPAC-Name

2-[(5Z)-2,4-dioxo-5-(pyridin-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylacetamide

InChI

InChI=1S/C17H13N3O3S/c21-15(19-12-6-2-1-3-7-12)11-20-16(22)14(24-17(20)23)10-13-8-4-5-9-18-13/h1-10H,11H2,(H,19,21)/b14-10-

InChI-Schlüssel

QKNTVRKYLLTMDH-UVTDQMKNSA-N

Isomerische SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=N3)/SC2=O

SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=N3)SC2=O

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=N3)SC2=O

Löslichkeit

1.5 [ug/mL]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.